2-(4-{3-[(DIPHENYLMETHYL)AMINO]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{3-[(DIPHENYLMETHYL)AMINO]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a diphenylmethylamino group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{3-[(DIPHENYLMETHYL)AMINO]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the diphenylmethylamino group through a nucleophilic substitution reaction. The nitrophenyl group can be introduced via nitration of an intermediate compound. The final step often involves the reduction of the nitro group to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-{3-[(DIPHENYLMETHYL)AMINO]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amino group, which can further react to form other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2-(4-{3-[(DIPHENYLMETHYL)AMINO]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-{3-[(DIPHENYLMETHYL)AMINO]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets. The diphenylmethylamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions or binding to specific sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A compound with a similar piperazine structure, used as an antihistamine.
Phenoxybenzamine: Another compound with a similar structure, used as an alpha-adrenergic antagonist.
Uniqueness
2-(4-{3-[(DIPHENYLMETHYL)AMINO]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is unique due to the combination of its diphenylmethylamino and nitrophenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[4-[3-(benzhydrylamino)-4-nitrophenyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c30-18-17-27-13-15-28(16-14-27)22-11-12-24(29(31)32)23(19-22)26-25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,19,25-26,30H,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJVGPZGOMTOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.